4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a sulfonamide-linked benzamide derivative featuring a 3,4-dihydroquinoline moiety and a 1,3,4-oxadiazole ring substituted with a 3-methoxyphenyl group. Its molecular weight is 552.6 g/mol, with computed properties including an XLogP3 of 3.6 (indicating moderate lipophilicity), 2 hydrogen bond donors, 9 hydrogen bond acceptors, and 7 rotatable bonds . The compound’s structural complexity (heavy atom count: 38) underscores its relevance in medicinal chemistry, particularly as a candidate for targeting enzymes or receptors requiring multi-domain interactions .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-20-9-4-7-19(16-20)24-27-28-25(34-24)26-23(30)18-11-13-21(14-12-18)35(31,32)29-15-5-8-17-6-2-3-10-22(17)29/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURVPRJTVVONRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step reactions. One common route starts with the preparation of the core structure of the quinoline and oxadiazole groups separately:
Step 1: Synthesis of 3,4-dihydroquinolin-1(2H)-yl) via cyclization reactions.
Step 2: Formation of 5-(3-methoxyphenyl)-1,3,4-oxadiazole through a condensation reaction involving hydrazides and carboxylic acids.
Step 3: Sulfonylation of the quinoline derivative with suitable sulfonyl chloride.
Step 4: Coupling of the sulfonyl quinoline with 5-(3-methoxyphenyl)-1,3,4-oxadiazole via amide bond formation under dehydrating conditions.
Industrial Production Methods
For large-scale industrial production, the process may be optimized for efficiency and yield. Advanced techniques such as microwave-assisted synthesis and flow chemistry might be employed to streamline the reactions, reduce reaction times, and improve overall product yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo a variety of reactions due to its functional groups:
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy and quinoline groups.
Reduction: The sulfonyl group and quinoline can be reduced under specific conditions.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydride donors such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The reaction products will depend on the specific functional groups targeted. For instance, oxidation might yield sulfoxides or sulfonic acids, whereas reduction might lead to alcohols or amines.
Scientific Research Applications
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential as a biochemical probe or ligand in binding studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in materials science for the development of novel polymers or as a stabilizing agent in certain formulations.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action will depend on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. Its aromatic and heterocyclic moieties enable it to fit into biological target sites, either blocking or activating certain pathways.
Comparison with Similar Compounds
Table 1: Physicochemical and Structural Comparison
*Note: XLogP3 for 4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide estimated based on structural similarity.
Key Findings from Comparisons
Lipophilicity Trends: The isoquinoline derivative (XLogP3 = 4.3) is more lipophilic than the target compound (3.6), likely due to its bulky triethoxyphenyl group . Replacing the dihydroquinoline with a dipropylsulfamoyl group (XLogP3 ≈ 4.1) increases lipophilicity, suggesting the dihydroquinoline’s fused aromatic system moderately enhances polarity .
Hydrogen Bonding and Solubility: The target compound’s 2 H-bond donors and 9 acceptors may improve aqueous solubility compared to analogs with fewer donors (e.g., 1 in ). However, its high topological polar surface area (155 Ų) could limit membrane permeability .
Rotational Flexibility: The triethoxyphenyl analog’s 11 rotatable bonds (vs.
Structural Modifications and Bioactivity :
Biological Activity
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities. This compound features multiple functional groups that contribute to its pharmacological potential. Understanding its biological activity is essential for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 480.49 g/mol. The structure incorporates a sulfonamide group, an oxadiazole ring, and a benzamide backbone, which are known to influence biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O6S |
| Molecular Weight | 480.49 g/mol |
| IUPAC Name | This compound |
Anticancer Effects
Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, the oxadiazole moiety is known for its ability to inhibit cancer cell proliferation. In vitro studies have shown that derivatives containing oxadiazole rings can induce apoptosis in various cancer cell lines by activating caspase pathways.
Antimicrobial Activity
The sulfonamide group in the compound has been associated with antimicrobial properties. Compounds containing sulfonamides have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to inhibit bacterial folic acid synthesis .
Neuroprotective Properties
Recent studies suggest that the compound may exhibit neuroprotective effects. The presence of the quinoline structure is linked to neuroprotection through mechanisms that involve the modulation of neurotransmitter levels and reduction of oxidative stress.
Case Studies
-
Anticancer Study :
A study conducted on the effects of related compounds on breast cancer cells showed that treatment with derivatives led to a significant reduction in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation . -
Antimicrobial Assessment :
In another investigation, a series of sulfonamide derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against these pathogens .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group inhibits dihydropteroate synthase in bacteria, disrupting folate synthesis.
- Induction of Apoptosis : The oxadiazole moiety activates apoptotic pathways in cancer cells.
- Neuroprotective Mechanisms : The quinoline structure may modulate neuroinflammatory responses and reduce neuronal apoptosis.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
Methodological Answer: The synthesis involves three key steps:
Oxadiazole Formation : Cyclocondensation of 3-methoxyphenylcarboxylic acid hydrazide with a carbonyl source (e.g., POCl₃ or TMSCl) under reflux to yield the 1,3,4-oxadiazole core .
Sulfonylation : Reaction of 3,4-dihydroquinoline with chlorosulfonic acid to generate the sulfonyl chloride intermediate, followed by coupling with the benzamide moiety .
Amide Coupling : Use of coupling agents like HATU or EDCI to link the sulfonamide and oxadiazole-benzamide groups .
Q. Key Parameters :
- Temperature control during cyclocondensation (80–100°C).
- Stoichiometric ratios (1:1.2 for hydrazide:carbonyl reagent).
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer: A combination of techniques ensures accurate characterization:
Validation : Compare experimental data with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .
Q. What in vitro models are used to assess cytotoxicity?
Methodological Answer:
- Daphnia magna Assay : A cost-effective, high-throughput model for preliminary toxicity screening (LC₅₀ values reported in 24–48 hr exposures) .
- Cancer Cell Lines : MTT assays on HeLa or MCF-7 cells, with IC₅₀ calculations using nonlinear regression .
- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a solvent control .
Q. What purification techniques are recommended post-synthesis?
Methodological Answer:
- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate).
- Recrystallization : Use ethanol/water (7:3) for high-purity crystals .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to confirm >95% purity .
Advanced Research Questions
Q. How can reaction yields be optimized for sulfonamide-benzamide coupling?
Methodological Answer:
- Solvent Optimization : Use DMF or THF for polar intermediates; avoid protic solvents to prevent hydrolysis .
- Catalyst Screening : Test DMAP or pyridine to enhance nucleophilic substitution at the sulfonamide sulfur .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
Q. Data-Driven Example :
| Catalyst | Yield (%) | Side Products |
|---|---|---|
| EDCI | 72 | <5% |
| HATU | 88 | <2% |
Q. How to resolve discrepancies in cytotoxicity data between models?
Methodological Answer:
- Experimental Design : Standardize assay conditions (e.g., cell density, exposure time).
- Mechanistic Profiling : Compare apoptosis (Annexin V) vs. necrosis (LDH release) pathways .
- Meta-Analysis : Use tools like RevMan to statistically reconcile in vitro (Daphnia) and in vivo (rodent) data .
Q. What strategies validate the electronic effects of the 3-methoxyphenyl group?
Methodological Answer:
- Hammett Analysis : Compare substituent constants (σₚ) of analogs (e.g., -OCH₃ vs. -NO₂) to correlate bioactivity .
- DFT Calculations : Map electron density at the oxadiazole C2 position to predict nucleophilic attack sites .
- Synthetic Modifications : Replace -OCH₃ with -CF₃ or -NH₂ to study electronic contributions .
Q. How to address stability challenges under physiological pH?
Methodological Answer:
- pH Stability Assays : Incubate compound in buffers (pH 1–10) for 24–72 hrs; analyze degradation via HPLC .
- Degradation Products : Identify hydrolyzed fragments (e.g., free sulfonic acid) using LC-MS .
- Formulation Adjustments : Use enteric coatings or prodrug strategies to enhance gastric stability .
Q. What computational tools predict ADMET properties?
Methodological Answer:
Q. How to design SAR studies for the quinoline moiety?
Methodological Answer:
- Cross-Coupling : Suzuki-Miyaura reactions to introduce substituents (e.g., -Br, -CF₃) at the quinoline C4 position .
- Activity Cliffs : Synthesize analogs with incremental changes (e.g., -CH₃ → -CH₂CH₃) to map bioactivity trends .
- Crystallography : Solve X-ray structures to correlate substituent bulk with binding pocket occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
